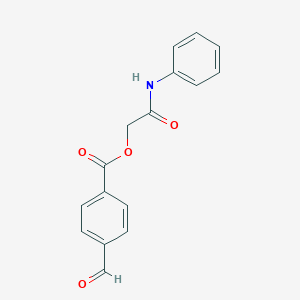

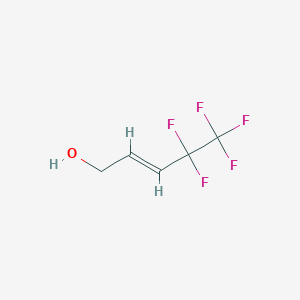

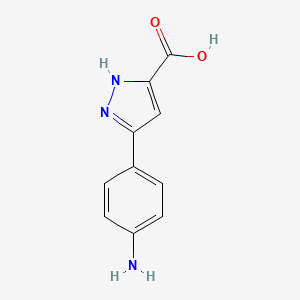

![molecular formula C27H28N2O6 B2672694 methyl (4Z)-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(5-methoxy-1H-indol-3-yl)methylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate CAS No. 860648-98-2](/img/structure/B2672694.png)

methyl (4Z)-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(5-methoxy-1H-indol-3-yl)methylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Overview

Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. Unfortunately, the specific 3D structure for this compound is not available in the searched resources .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its density, boiling point, vapor pressure, and more. Unfortunately, the specific physical and chemical properties for this compound are not available in the searched resources .Scientific Research Applications

Thermolysis and Cycloaddition Reactions

Research by Zhulanov, Dmitriev, and Maslivets (2017) on the thermolysis of similar pyrrole-2-carboxylates reveals the generation of pyrazolo[5,1-b][1,3]oxazines through [4+2]-cycloaddition reactions. This process underscores the potential of such compounds in synthesizing complex heterocyclic structures, which could have implications in pharmaceuticals and materials science (Zhulanov et al., 2017).

Synthesis and Structural Revision

The work by Srikrishna, Sridharan, and Prasad (2010) involves the revision of the product structure obtained from the reaction of dialkyl 2-butynoate with aniline and formaldehyde. This research highlights the importance of accurate structural determination in developing synthetic routes for complex organic molecules, which is crucial for the synthesis of new chemical entities with potential applications in drug development and organic synthesis (Srikrishna et al., 2010).

Intramolecular Ring Formation

Yakushijin, Tsuruta, and Furukawa (1982) investigated the intramolecular ring formation involving phenyl azide and furan moieties, leading to pyrrolo[1,2-a]quinolines. This study showcases the compound's role in synthesizing polycyclic structures, which are prevalent in numerous natural products and pharmaceuticals (Yakushijin et al., 1982).

Photoisomerisation and Absorption

The research on the absorption, fluorescence, and photoisomerisation of related pyrroline-5-ones by Vyňuchal et al. (2008) opens up potential applications in the development of optical materials and fluorescent probes, leveraging the photochemical properties of such compounds (Vyňuchal et al., 2008).

Catalysis and Enantioselective Addition

Furusho, Tsunoda, and Aida (1996) synthesized axially dissymmetric pyrroles and pyrocolls, showcasing their effectiveness as catalysts for the enantioselective addition of diethylzinc to aromatic aldehydes. This research highlights the utility of such compounds in asymmetric synthesis, which is fundamental in producing chiral drugs and other bioactive molecules (Furusho et al., 1996).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

methyl 1-[2-(3,4-dimethoxyphenyl)ethyl]-5-hydroxy-4-[(Z)-(5-methoxyindol-3-ylidene)methyl]-2-methylpyrrole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N2O6/c1-16-25(27(31)35-5)21(13-18-15-28-22-8-7-19(32-2)14-20(18)22)26(30)29(16)11-10-17-6-9-23(33-3)24(12-17)34-4/h6-9,12-15,30H,10-11H2,1-5H3/b18-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEUUURBVGIPLFM-QGOAFFKASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(N1CCC2=CC(=C(C=C2)OC)OC)O)C=C3C=NC4=C3C=C(C=C4)OC)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(N1CCC2=CC(=C(C=C2)OC)OC)O)/C=C/3\C=NC4=C3C=C(C=C4)OC)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801102699 | |

| Record name | Methyl 1-[2-(3,4-dimethoxyphenyl)ethyl]-4,5-dihydro-4-[(5-methoxy-1H-indol-3-yl)methylene]-2-methyl-5-oxo-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801102699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

860648-98-2 | |

| Record name | Methyl 1-[2-(3,4-dimethoxyphenyl)ethyl]-4,5-dihydro-4-[(5-methoxy-1H-indol-3-yl)methylene]-2-methyl-5-oxo-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801102699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

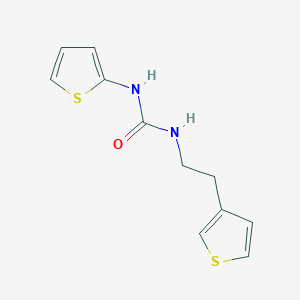

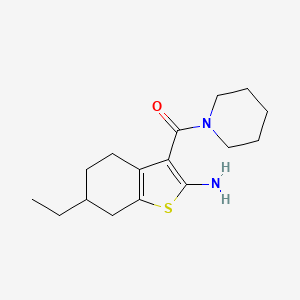

![1-(2-chlorobenzyl)-N-(3,4-dimethoxyphenethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2672614.png)

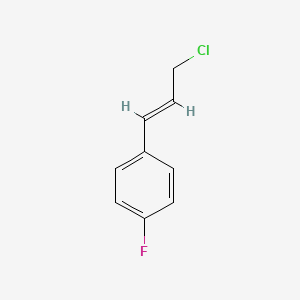

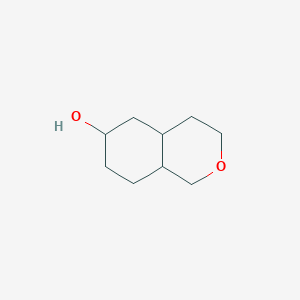

![1-(2-Fluorobenzoyl)-4-{[4-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine](/img/structure/B2672617.png)

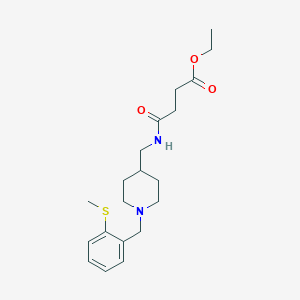

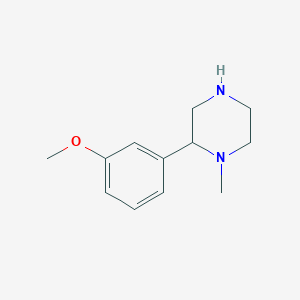

![N-(2-chlorobenzyl)-2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2672620.png)

![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-nitrothiophene-2-carboxamide](/img/structure/B2672626.png)

![N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2672629.png)